molecular formula C7H5BrClN3O B12519651 5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B12519651
M. Wt: 262.49 g/mol
InChI Key: PXBGUDJLQFDVJS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated and chlorinated pyridine derivatives, which undergo cyclization in the presence of suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific ring structure and the presence of both bromine and chlorine atoms.

Properties

Molecular Formula

C7H5BrClN3O

Molecular Weight

262.49 g/mol

IUPAC Name

5-bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C7H5BrClN3O/c1-11-6(13)5-4(8)2-3-12(5)10-7(11)9/h2-3H,1H3

InChI Key

PXBGUDJLQFDVJS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CN2N=C1Cl)Br

Origin of Product

United States

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